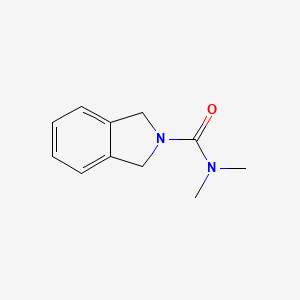

N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

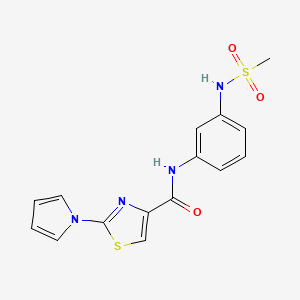

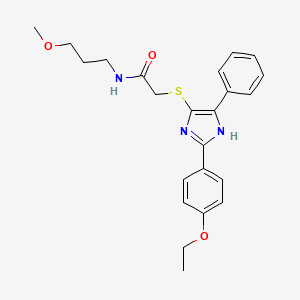

“N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide” is a derivative of isoindoline . Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing isoindoline derivatives. For instance, new derivatives of 1H-isoindole-1,3(2H)-dione and hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized, connected to 2-methyl-4-oxoquinazolin and thiophene moieties via a hydrazide linkage .Molecular Structure Analysis

The molecular structure of isoindoline, the parent compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline, the parent compound, include a molecular weight of 119.1638 .Scientific Research Applications

Polyamide Complexes and Biomineralization One of the significant applications of carboxylate-containing polyamides, which are structurally related to N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, involves their role in the formation of calcium complexes. These complexes exhibit NH…O hydrogen bonds, which prevent Ca-O dissociation by hydrolysis, playing a crucial role in biomineralization processes, particularly in the formation of calcium carbonate (CaCO3). Such studies contribute to understanding the mechanisms behind biomineralization and the potential for developing synthetic materials that mimic biological mineral formation (Ueyama et al., 1998).

Synthetic Chemistry and Fungicides Research into the synthesis of pyrazole analogues, including efforts to create structural analogues of systemic fungicides like carboxin, showcases another application. This involves the exploration of this compound or its derivatives in developing new compounds with potential applications in agriculture as fungicides. These synthetic endeavors help in the design of novel chemicals with improved efficiency and specificity for agricultural use (Huppatz, 1983).

Molecular Rearrangements and Chemical Synthesis The study of molecular rearrangements involving compounds like this compound contributes significantly to the field of organic chemistry. Such research provides insights into the reactivity and transformation pathways of complex molecules, facilitating the development of new synthetic methods and the production of novel compounds with diverse applications ranging from materials science to pharmaceuticals (Acheson et al., 1979).

Advanced Materials and Polymer Science The synthesis of amorphous polyamides from renewable monomers demonstrates the application of compounds related to this compound in creating new materials with tunable thermal properties. These materials have potential applications in coatings, composites, and as soft-touch surfaces, showcasing the compound's role in advancing materials science and engineering toward more sustainable practices (van Velthoven et al., 2015).

Mechanism of Action

Target of Action

N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12(2)11(14)13-7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQGVXCUECPRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)

![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)